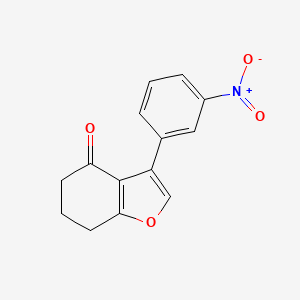![molecular formula C22H20N2O2 B3840364 N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide](/img/structure/B3840364.png)
N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide
Descripción general
Descripción
N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide, also known as BBMH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. BBMH is a hydrazone derivative that has been synthesized through a multistep reaction process.
Mecanismo De Acción
The mechanism of action of N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide in inducing apoptosis in cancer cells involves the inhibition of topoisomerase II activity. Topoisomerase II is an enzyme that plays a crucial role in DNA replication and cell division. N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide binds to the enzyme and prevents it from carrying out its normal function, leading to the accumulation of DNA damage and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide has been found to have various biochemical and physiological effects. In addition to its anti-cancer properties, N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide has been found to have antioxidant and anti-inflammatory properties. It has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide has also been found to have potential application in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide has several advantages for lab experiments, including its high purity and stability. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide. One potential direction is the development of N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide-based materials for use in organic electronics. Another direction is the investigation of N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide's potential application in the treatment of Alzheimer's disease. Further research is also needed to determine the optimal concentration of N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide for use in lab experiments and to investigate its potential toxicity at higher concentrations.
Conclusion:
In conclusion, N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide is a hydrazone derivative that has potential applications in various fields of research. Its synthesis method involves a multistep reaction process, and its purity can be determined through various analytical techniques. N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide has been found to have anti-cancer, antioxidant, and anti-inflammatory properties, and it has potential applications in the development of organic semiconductors and the treatment of Alzheimer's disease. Further research is needed to investigate its optimal concentration for use in lab experiments and to determine its potential toxicity at higher concentrations.
Aplicaciones Científicas De Investigación
N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide has been found to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide has been studied for its anti-cancer properties. It has been found to induce apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II. In biochemistry, N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide has been used as a fluorescent probe for the detection of metal ions. N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide has also been studied for its potential application in the development of organic semiconductors.
Propiedades
IUPAC Name |
3-methyl-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-17-8-7-12-19(14-17)22(25)24-23-15-20-11-5-6-13-21(20)26-16-18-9-3-2-4-10-18/h2-15H,16H2,1H3,(H,24,25)/b23-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDNDKXIJGSJOU-HZHRSRAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN=CC2=CC=CC=C2OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N/N=C/C2=CC=CC=C2OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3840283.png)
![2-propoxybenzaldehyde {4-[(2-propoxybenzylidene)amino]-4H-1,2,4-triazol-3-yl}hydrazone](/img/structure/B3840297.png)



![4-oxo-4-{[2-(phenylethynyl)phenyl]amino}butanoic acid](/img/structure/B3840313.png)


![benzaldehyde [4-(benzylideneamino)-4H-1,2,4-triazol-3-yl]hydrazone](/img/structure/B3840326.png)

![N-[4-(acetylamino)phenyl]-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B3840345.png)
![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethanamine](/img/structure/B3840350.png)
